2-Deoxy-l-ribono-1,4-lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXDEYPPAGPYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38996-14-4 | |

| Record name | 2-Deoxy-L-ribono-1,4-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Deoxy-l-ribono-1,4-lactone?

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Deoxy-l-ribono-1,4-lactone

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

Introduction: Situating this compound in Modern Chemistry

This compound is a specialized carbohydrate derivative of significant interest in synthetic and medicinal chemistry. As its name implies, it is characterized by the absence of a hydroxyl group at the C-2 position, a feature that critically distinguishes it from its parent sugar, ribose. This structural modification is paramount, as 2-deoxy sugars are the fundamental building blocks of DNA and are integral components of numerous therapeutically important molecules, including antibiotics and anticancer agents.[1][2]

Classified as a gamma-lactone, the molecule possesses a stable five-membered ring formed by an intramolecular ester linkage.[3][4] This guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering field-proven insights into its behavior, characterization, and handling for professionals in drug discovery and chemical research. Understanding these core properties is essential for its effective use as a synthetic precursor and a probe in biochemical studies.[5]

I. Core Physical and Chemical Identifiers

Precise identification is the bedrock of any chemical workflow. This compound is defined by a specific set of identifiers and properties that dictate its behavior in experimental settings.

Structural and Molecular Data

The molecule's identity is fundamentally rooted in its atomic arrangement and resulting molecular formula. It is a gamma-lactone derived from 2-deoxy-L-ribonic acid.[6]

-

IUPAC Name : 4-hydroxy-5-(hydroxymethyl)oxolan-2-one[6]

-

Synonyms : this compound, (4S,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one[6]

-

CAS Number : 38996-14-4[3]

-

Chemical Formula : C₅H₈O₄[6]

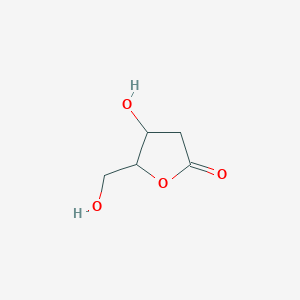

The following diagram illustrates the chemical structure, highlighting the gamma-lactone ring and the stereochemistry of the chiral centers.

Caption: Chemical structure of this compound.

Quantitative Physical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure. These parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 132.11 g/mol | PubChem[6] |

| Appearance | White or off-white solid/crystal | Home Sunshine Pharma[7] |

| Water Solubility | 972 g/L (Predicted) | FooDB[3] |

| logP | -1.4 (Predicted) | FooDB[3] |

| Topological Polar Surface Area | 66.76 Ų (Predicted) | FooDB[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

The high predicted water solubility and negative logP value indicate a highly polar molecule, which is expected given the multiple hydroxyl groups and the lactone functionality. This polarity governs its solubility primarily in protic solvents like water and short-chain alcohols, while showing limited solubility in nonpolar organic solvents.

II. Chemical Behavior: Reactivity and Stability

The chemical personality of this compound is defined by the interplay of its functional groups: the lactone ring, the primary and secondary alcohols, and the deoxygenated C-2 position.

Lactone Ring Chemistry

The gamma-lactone is the most reactive site under many conditions. It is an ester and thus susceptible to nucleophilic attack.

-

Hydrolysis : The lactone ring can be opened via hydrolysis under either acidic or basic conditions to yield the corresponding open-chain 2-deoxy-l-ribonic acid. This reaction is reversible, and the lactone can be reformed, often by heating under acidic conditions to drive off water. The stability of five-membered lactone rings makes them generally favored at equilibrium compared to their open-chain forms.[4]

Alcohol Reactivity

The primary and secondary hydroxyl groups behave as typical alcohols.

-

Protection : For synthetic transformations targeting other parts of the molecule, these hydroxyls often require protection using standard protecting groups (e.g., silyl ethers, benzyl ethers, or acetals).

-

Esterification/Etherification : They can be readily acylated or alkylated to form esters and ethers, respectively. This is a common strategy for creating derivatives with modified biological activity or pharmacokinetic properties.

The Significance of the 2-Deoxy Position

The absence of the C-2 hydroxyl group is the molecule's defining structural feature.

-

Increased Stability : Compared to its parent, D-ribono-1,4-lactone, the lack of this hydroxyl group imparts greater chemical stability to DNA over RNA.[2] In a synthetic context, it removes a potential site for side reactions and simplifies synthetic strategies.

-

Synthetic Precursor : This compound serves as a direct precursor for 2-deoxy-L-sugars.[1] Reduction of the lactone functionality, typically with a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), will yield 2-deoxy-L-ribose.

Stability and Storage

For maintaining sample integrity, proper storage is crucial.

-

Recommended Storage : Store at 2°C - 8°C in a tightly sealed container to minimize hydrolysis from atmospheric moisture.[8]

-

Incompatibilities : Avoid strong oxidizing agents and extreme pH conditions (strong acids or bases) which can promote degradation.[9]

III. Synthesis and Provenance

While a complete synthetic guide is beyond the scope of this document, understanding the molecule's origin provides context for potential impurities and handling. 2-Deoxy lactones can be synthesized through various advanced organic chemistry methods. A notable modern approach involves the regioselective deoxygenation of carbohydrate-derived lactones. For instance, sustainable, light-driven methods have been developed that are catalyst- and additive-free, proceeding via a photochemical process to remove a functional group at the C-2 position.[1][2][10] Such methods represent a green chemistry approach to accessing these valuable synthons.[10]

IV. Self-Validating Experimental Workflow for Characterization

To ensure the identity, purity, and structural integrity of this compound, a multi-step analytical workflow is required. This system is self-validating, as each step provides orthogonal information that corroborates the findings of the others.

Caption: A self-validating workflow for the complete characterization of the compound.

Step-by-Step Methodologies & Rationale

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Method : A sample is dissolved in a suitable solvent (e.g., water or acetonitrile/water mixture) and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method is typically employed. Detection can be achieved using a UV detector (if the molecule has a chromophore, though weak for this compound) or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Causality : This step is critical for quantifying the purity of the sample. The reverse-phase column separates the target compound from nonpolar and polar impurities. The resulting chromatogram provides a percentage purity value, ensuring that downstream experiments are not confounded by contaminants.

-

-

Identity Confirmation via High-Resolution Mass Spectrometry (HRMS)

-

Method : The sample is analyzed using an HRMS instrument, typically with electrospray ionization (ESI). This technique measures the mass-to-charge ratio (m/z) with very high precision.

-

Causality : HRMS provides an experimentally determined exact mass (e.g., 132.0423 for C₅H₈O₄).[6] Comparing this value to the theoretically calculated mass confirms the molecular formula with high confidence, ruling out compounds with different elemental compositions.

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method : The purified sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed by ¹H NMR, ¹³C NMR, and 2D-NMR experiments like COSY.

-

Causality : This is the definitive step for confirming the precise atomic connectivity and stereochemistry.

-

¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns.

-

¹³C NMR shows the number of unique carbon atoms.

-

COSY correlates protons that are coupled to each other, confirming the bonding framework. The combination of these spectra allows for the unambiguous assignment of the entire molecular structure.

-

-

V. Safety and Handling

While extensive toxicological data for this compound is not available, standard laboratory precautions for handling research chemicals should be observed.[9]

-

Potential Hazards : May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, gloves, and a lab coat. Use adequate ventilation to minimize inhalation.[9]

-

First Aid : In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its key features—a polar nature, a hydrolyzable gamma-lactone ring, reactive hydroxyl groups, and the signature deoxygenated C-2 position—define its utility and handling requirements. A thorough understanding of these physical and chemical properties, validated through a rigorous analytical workflow, is essential for leveraging this compound to its full potential in the development of novel therapeutics and advanced chemical synthesis.

References

- 1. open.icm.edu.pl [open.icm.edu.pl]

- 2. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

- 5. glycodepot.com [glycodepot.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Deoxy-L-ribose CAS 18546-37-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 | MD00127 [biosynth.com]

- 9. 2-Deoxy-D-Ribose | CAS#:18546-37-7 | Chemsrc [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Significance and Metabolic Fate of 2-deoxy-L-ribono-1,4-lactone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-deoxy-L-ribono-1,4-lactone is a five-carbon deoxy sugar lactone whose role in metabolic pathways remains largely uncharted. While its D-enantiomer and related 2-deoxy sugars have been implicated in significant biological processes ranging from glycolysis inhibition to the modulation of angiogenesis, the L-form exists in a scientific blind spot. This technical guide synthesizes the current, albeit limited, understanding of this molecule's physicochemical properties and draws upon established metabolic principles and data from analogous compounds to construct a series of data-driven hypotheses regarding its potential biological significance. We posit that its metabolic fate and functional relevance may lie in one of three areas: metabolism by the gut microbiome, interaction with stereospecific lactone-metabolizing enzymes, or functioning as a bioactive signaling molecule, potentially as an antagonist to its D-isomer counterparts. To bridge the existing knowledge gap, this document provides a comprehensive, field-proven research roadmap, complete with detailed experimental protocols, designed to systematically investigate these hypotheses. This guide serves as a foundational resource for researchers in metabolic science and drug discovery, providing the theoretical framework and practical methodologies required to elucidate the function of this enigmatic molecule.

Part 1: Physicochemical Profile and Known Occurrence

A thorough understanding of a molecule's biological role begins with its fundamental chemical and physical characteristics. These properties dictate its stability, solubility, and potential for interaction with biological systems.

Chemical Identity

This compound is a gamma-lactone, a five-membered ring containing an ester linkage. Its structure is derived from L-ribose by the removal of the hydroxyl group at the C-2 position, followed by intramolecular esterification to form the lactone ring.

Caption: Chemical structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, such as solvent systems for assays and delivery mechanisms in cell-based studies.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | PubChem[1] |

| Molecular Weight | 132.11 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-5-(hydroxymethyl)oxolan-2-one | PubChem[1] |

| Classification | Gamma Butyrolactone | HMDB[2] |

| XLogP3 | -0.9 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Known Occurrence

Direct evidence for the endogenous production of this compound in mammals is currently lacking. However, it has been detected, though not quantified, in various herbs and spices.[2][3] This suggests a potential exogenous origin through diet, making its interaction with human metabolic systems, particularly the gut microbiome, a critical area of investigation.

Part 2: The Metabolic Context - Data-Driven Hypotheses

In the absence of direct evidence, we can formulate robust hypotheses by examining the metabolic behavior of structurally and stereochemically related molecules.

The Stereospecificity of Mammalian Metabolism

Mammalian carbohydrate metabolism is overwhelmingly specific to D-sugars. Key enzymes, from the glucose transporters (GLUTs) that facilitate cellular uptake to hexokinase, the first enzyme in glycolysis, have active sites that are precisely shaped to bind D-enantiomers.[4] L-glucose, for instance, is not phosphorylated by hexokinase and therefore cannot enter the glycolytic pathway.[4] This fundamental principle suggests that this compound is unlikely to be a substrate for the canonical pentose phosphate or glycolytic pathways in human cells.

Hypothesis A: A Substrate for the Gut Microbiome

While host metabolism is stereospecific, the vast enzymatic arsenal of the gut microbiome is more versatile. Studies have shown that certain L-sugars, such as L-fructose and L-gulose, can be metabolized by gut microorganisms, contributing to the host's energy balance.[2] Furthermore, specific bacterial species possess entire catabolic pathways for L-sugars.[5]

Causality: The presence of this compound in plant-derived foods makes the gut microbiome the first and most likely site of significant metabolic interaction. Bacterial lactonases or other hydrolases could potentially open the lactone ring, and subsequent enzymes could process the resulting 2-deoxy-L-ribonic acid.

Hypothesis B: Interaction with Specialized Lactone-Metabolizing Enzymes

The lactone ring is a common motif in metabolic intermediates. Two key pathways provide a precedent for the enzymatic processing of sugar lactones.

-

Analogy to Ascorbic Acid (Vitamin C) Biosynthesis: The terminal step in Vitamin C synthesis in both plants and animals is the oxidation of a sugar lactone. In plants, L-galactono-1,4-lactone dehydrogenase catalyzes the formation of L-ascorbic acid.[6][7] In mammals, the equivalent enzyme is L-gulono-1,4-lactone oxidase.[6] These enzymes demonstrate the existence of specific oxidoreductases that recognize and act upon L-sugar lactones. It is plausible that a yet-unidentified dehydrogenase could act on this compound.

-

Analogy to the Pentose Phosphate Pathway (PPP): The very first step of the PPP, a central metabolic pathway, involves the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase.[8][9] This establishes the lactone as a bona fide intermediate in core carbohydrate metabolism. While the PPP itself is specific for D-sugars, the chemical principle of lactone intermediates is conserved.

-

Evidence of L-Sugar Lactone Hydrolases: Researchers have identified and characterized enzymes from bacteria, such as Listeria monocytogenes, that specifically hydrolyze phosphorylated L-ribono-1,4-lactone.[10][11] This provides direct evidence for the existence of enzymes capable of catabolizing L-sugar lactones, suggesting a potential hydrolytic fate for this compound or its phosphorylated form.

Caption: Precedent for lactones as metabolic intermediates.

Hypothesis C: A Bioactive Modulator of Cellular Processes

Beyond serving as a metabolic fuel, the molecule may act as a signaling or modulatory agent.

-

The Gamma-Butyrolactone Pharmacophore: The γ-butyrolactone scaffold is present in a vast number of natural products with potent pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][3][12][13] This structural class is a "privileged structure" in drug discovery. Chiral γ-butyrolactones are also known to function as quorum-sensing molecules in bacteria, mediating cell-to-cell communication.[14]

-

Antagonism of 2-deoxy-D-ribose Effects: The D-enantiomer, 2-deoxy-D-ribose, exhibits significant biological activity. It is a downstream mediator of thymidine phosphorylase and can promote tumor angiogenesis.[15] It also induces cellular damage by increasing oxidative stress and protein glycation.[16] Critically, its stereoisomer, 2-deoxy-L-ribose, has been shown to inhibit these detrimental effects, suppressing metastasis and invasion in animal models.[15] This presents a compelling hypothesis: This compound could act as a stable prodrug or analog of 2-deoxy-L-ribose, functioning as a natural antagonist to the pro-angiogenic and pro-oxidative effects of its D-counterpart.

Part 3: A Proposed Research Roadmap for Elucidating Biological Function

To move from hypothesis to evidence, a systematic, multi-tiered investigative approach is required. The following workflow outlines a logical progression from basic characterization to functional analysis.

Caption: Investigative workflow for functional elucidation.

Protocol: Chemical Synthesis of this compound

Trustworthiness: This protocol is adapted from established methods for the synthesis of related sugar lactones, primarily involving the oxidation of the corresponding deoxy sugar.

Causality: Reliable access to a pure, well-characterized source of the compound is the non-negotiable first step for any biological investigation.

-

Starting Material: Procure high-purity 2-deoxy-L-ribose.

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 2-deoxy-L-ribose (1.0 eq) and sodium bicarbonate (2.0 eq) in deionized water. Cool the flask in an ice-water bath to 0-5°C.

-

Oxidation: Add bromine (1.05 eq) dropwise to the vigorously stirred solution, ensuring the temperature does not exceed 5°C. The solution will turn orange.

-

Reaction Monitoring: Stir the solution at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Add a saturated solution of sodium bisulfite dropwise until the orange color is fully discharged, indicating that all excess bromine has been quenched.

-

Workup and Lactonization:

-

Acidify the solution to pH ~2-3 using a strong cation-exchange resin (e.g., Dowex 50WX8). This protonates the carboxylate, facilitating lactonization.

-

Filter off the resin and concentrate the aqueous solution under reduced pressure (bath temperature < 40°C).

-

Co-evaporate with toluene to remove residual water. The resulting crude 2-deoxy-L-ribonic acid will cyclize to the lactone upon concentration.

-

-

Purification: Purify the resulting crude lactone by column chromatography on silica gel using an ethyl acetate/methanol gradient.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Microbiome Metabolism Assay

Causality: This experiment directly tests Hypothesis A by determining if the human gut microbiota can degrade the target molecule.

-

Fecal Slurry Preparation: Obtain fresh human fecal samples from healthy donors. In an anaerobic chamber, prepare a 10% (w/v) fecal slurry in a pre-reduced phosphate-buffered saline (PBS) solution. Homogenize and filter through sterile gauze to remove large particulates.

-

Incubation:

-

In the anaerobic chamber, dispense the fecal slurry into sterile Hungate tubes.

-

Add a sterile stock solution of this compound to achieve a final concentration of 100 µM.

-

Include a negative control (slurry with vehicle) and a positive control (slurry with a known metabolizable sugar like Fructooligosaccharide).

-

-

Time Course Sampling: Incubate the tubes at 37°C. At time points 0, 2, 6, 12, and 24 hours, remove an aliquot from each tube.

-

Sample Processing: Immediately quench the metabolic activity by adding ice-cold methanol to the aliquot (1:4 v/v). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and debris.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the disappearance of the parent compound (m/z corresponding to this compound) and the appearance of potential metabolites (e.g., the hydrolyzed open-chain acid).

Protocol: Cell-Based Stable Isotope Tracing

Causality: This gold-standard metabolomics technique will definitively determine if the compound enters mammalian cells and what its metabolic fate is, directly addressing the core question of its role in host pathways.

-

Reagent: Synthesize or procure a uniformly ¹³C-labeled version of this compound ([U-¹³C₅]-2-deoxy-L-ribono-1,4-lactone).

-

Cell Culture: Seed human cells (e.g., HepG2 liver carcinoma cells as a model for hepatic metabolism) in 6-well plates and grow to ~80% confluency.

-

Labeling Experiment:

-

Remove the standard culture medium.

-

Wash cells once with warm PBS.

-

Add fresh medium containing the [U-¹³C₅]-labeled lactone at a concentration of 100 µM.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Place the plate on ice and aspirate the medium.

-

Wash the cells rapidly with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.

-

Scrape the cells and collect the extract. Centrifuge to pellet debris.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extract using a high-resolution mass spectrometer (e.g., Q-Exactive) coupled to a hydrophilic interaction liquid chromatography (HILIC) system.

-

Search the data for the m/z values of known metabolic intermediates (e.g., from the PPP, glycolysis) that have incorporated five ¹³C atoms (M+5). The absence of M+5 labeled intermediates would strongly suggest the compound does not enter central carbon metabolism.

-

Part 4: Potential Therapeutic and Pharmacological Significance

The hypotheses presented above open several avenues for potential therapeutic applications.

-

Anti-Angiogenic Agent: If the lactone or its metabolite, 2-deoxy-L-ribose, effectively antagonizes the pro-angiogenic effects of 2-deoxy-D-ribose, it could be explored as a novel therapeutic for cancers where thymidine phosphorylase is overexpressed.[15]

-

Cytoprotective Agent: By potentially counteracting the oxidative stress and glycation induced by 2-deoxy-D-ribose, the L-lactone could be investigated as a cytoprotective agent in conditions associated with high cellular stress.[16]

-

Antimicrobial Drug Lead: As a member of the bioactive γ-butyrolactone family, the compound warrants screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.[1]

Conclusion

This compound represents a fascinating molecular puzzle at the intersection of carbohydrate chemistry, metabolism, and pharmacology. While direct evidence of its biological function is currently sparse, a wealth of information from related compounds allows for the construction of compelling, testable hypotheses. Its likely origin as a dietary component points towards the gut microbiome as a key metabolic player. However, the potential for interaction with host enzymes or for acting as a bioactive modulator, particularly as an antagonist to its D-isomer, cannot be overlooked. The experimental roadmap detailed in this guide provides a rigorous, logical framework for researchers to systematically dissect the metabolic fate and biological significance of this molecule. The elucidation of its role will not only fill a gap in our understanding of non-canonical sugar metabolism but may also unveil novel therapeutic opportunities.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]

- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Structure-Based Function Discovery of an Enzyme for the Hydrolysis of Phosphorylated Sugar Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence and sources of 2-Deoxy-l-ribono-1,4-lactone

An In-depth Technical Guide to 2-Deoxy-l-ribono-1,4-lactone: From Obscure Natural Occurrence to Synthetic Accessibility and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral γ-lactone of significant interest to the chemical and pharmaceutical sciences. While its natural occurrence is sparsely documented, its structural relationship to L-nucleoside analogs imbues it with considerable importance for researchers in drug discovery and development. This document navigates the current state of knowledge, addressing the compound's physicochemical properties, potential biological significance, and robust synthetic and analytical methodologies. Acknowledging the present knowledge gaps, this guide is intended to serve as a foundational resource for scientists investigating this and related molecules.

Introduction and Current State of Knowledge on Natural Occurrence

This compound is the enantiomer of the more commonly studied 2-Deoxy-D-ribono-1,4-lactone, a derivative of the fundamental biological sugar, D-ribose. The "L-" configuration of this lactone places it in a class of relatively rare natural compounds, as L-sugars are far less abundant than their D-counterparts in biological systems.

Current scientific literature and databases indicate that this compound has been detected in trace amounts in unspecified "herbs and spices"[1][2]. However, these sources do not provide quantitative data or specify the particular plant species. This lack of specific information presents a significant knowledge gap and a challenge for studying its natural origins and potential biological roles in these organisms. To date, no specific biosynthetic pathway for this compound has been elucidated. The scarcity of published research on its natural occurrence underscores the need for further investigation in this area[1][2].

Given the limited information on its natural sources, chemical synthesis remains the primary means of obtaining this compound for research purposes.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental physicochemical properties of this compound is essential for its synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | [3] |

| Molecular Weight | 132.11 g/mol | [3] |

| CAS Number | 38996-14-4 | [1] |

| IUPAC Name | (4S,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | [3] |

| Canonical SMILES | C1C(C(C(=O)O1)CO)O | [3] |

| Topological Polar Surface Area | 66.8 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| XLogP3 | -0.9 | [3] |

Table 1: Physicochemical properties of this compound.

The structure features a five-membered lactone ring (γ-lactone) with two stereocenters, defining its L-configuration. The accurate characterization of this molecule relies on a combination of spectroscopic and chiroptical techniques.

Potential Significance in Drug Development: The Link to L-Nucleoside Analogs

The primary interest in this compound stems from its potential as a chiral building block for the synthesis of L-nucleoside analogs. These compounds are structurally similar to natural nucleosides but possess the unnatural L-configuration in their sugar moiety. This stereochemical inversion often leads to compounds with potent antiviral and antitumor activities, coupled with reduced toxicity and a different resistance profile compared to their D-enantiomers[4][5][6][7].

L-nucleoside analogs can act as chain terminators in viral DNA or RNA synthesis, effectively halting the replication of viruses such as HIV and Hepatitis B[6][7]. The enzymes involved in viral replication, like reverse transcriptases, can sometimes incorporate these unnatural L-nucleosides, leading to the termination of the growing nucleic acid chain.

The synthesis of these therapeutic agents often requires access to chiral L-sugar precursors. This compound represents a potential starting material or intermediate for the synthesis of 2-deoxy-L-ribose, the sugar component of L-deoxyribonucleosides.

Figure 1: Conceptual pathway from this compound to L-nucleoside analogs for drug development.

Methodologies for Synthesis and Purification

Exemplary Synthetic Protocol from L-Arabinose

This protocol is a representative, multi-step synthesis that employs common organic chemistry transformations.

Step 1: Protection of L-Arabinose

-

Suspend L-arabinose in a suitable solvent (e.g., acetone) with a Lewis acid catalyst (e.g., H₂SO₄) and a dehydrating agent to form the di-O-isopropylidene-L-arabinose.

-

Protect the remaining hydroxyl groups, for example, by benzylation using benzyl bromide and a strong base like sodium hydride.

Step 2: Deoxygenation at C-2

-

Selectively deprotect the C-2 hydroxyl group.

-

Perform a Barton-McCombie deoxygenation. This involves converting the hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN).

Step 3: Deprotection and Oxidation to the Lactone

-

Remove the remaining protecting groups (e.g., hydrogenolysis for benzyl groups, mild acid for isopropylidene groups) to yield 2-deoxy-L-ribose.

-

Oxidize the resulting 2-deoxy-L-ribose to the corresponding lactone. This can be achieved using an oxidizing agent like bromine water. The reaction mixture is typically stirred for several days, and the product is then isolated.

Step 4: Purification

-

The crude lactone is purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/methanol.

Figure 2: A generalized workflow for the chemical synthesis of this compound.

Analytical and Characterization Workflow

The analysis of this compound, whether from a synthetic preparation or a natural extract, requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of sugars and their derivatives. For a polar compound like this lactone, a hydrophilic interaction liquid chromatography (HILIC) column is often suitable. Detection can be achieved using a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or mass spectrometry (MS)[9][10].

-

Gas Chromatography (GC): For GC analysis, the lactone must first be derivatized to increase its volatility. A common method is silylation to form a trimethylsilyl (TMS) ether. The derivatized sample can then be analyzed by GC-MS, which provides both retention time and mass spectral data for identification[10].

Spectroscopic and Chiroptical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and 2D NMR experiments (like COSY and HSQC) can confirm the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which aids in confirming the identity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present, particularly the characteristic strong absorption of the lactone carbonyl group (C=O) and the hydroxyl groups (O-H).

-

Chiroptical Methods: Techniques such as polarimetry and circular dichroism (CD) are essential to confirm the L-configuration and enantiomeric purity of the synthesized or isolated compound.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest, primarily due to its potential role in the synthesis of medicinally important L-nucleoside analogs. While its natural occurrence is tantalizingly suggested, the lack of specific sources and biosynthetic information highlights a clear area for future research. Advances in analytical techniques may enable more sensitive screening of natural products to identify and quantify this elusive lactone.

For the present, chemical synthesis provides the only reliable access to this compound. The development of more efficient and stereoselective synthetic routes will be crucial for facilitating further research into its properties and applications. This technical guide serves as a foundational resource, summarizing the current knowledge and providing a framework for future investigations into the chemistry and biology of this compound.

References

- 1. Showing Compound this compound (FDB012177) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Nucleoside analogue: Significance and symbolism [wisdomlib.org]

- 7. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 2-Deoxy-L-ribono-1,4-lactone: A Key Chiral Building Block

Introduction

2-Deoxy-L-ribono-1,4-lactone, a derivative of the L-enantiomer of the fundamental biological sugar 2-deoxyribose, serves as a crucial chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a precursor for the synthesis of L-nucleoside analogues, a class of compounds extensively researched for their potent antiviral activities, particularly against viruses like Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV).[1][2] The precise stereochemistry and functionality of this lactone make it an invaluable starting material.

A thorough understanding of the spectroscopic properties of this compound is paramount for researchers and drug development professionals. Spectroscopic data provides the definitive fingerprint for structural confirmation, purity assessment, and reaction monitoring during the synthesis of more complex active pharmaceutical ingredients. This in-depth technical guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and available data for structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹³C and ¹H NMR provide detailed information about the carbon framework and the chemical environment of each proton, respectively.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms. The data presented below is for the D-enantiomer, which is identical to that of the L-enantiomer.[3]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 | ~175.2 | Carbonyl Carbon: Significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield. |

| C4 | ~81.7 | Acetal-like Carbon: Bonded to the lactone oxygen and the C3 and C5 carbons. The electronegative oxygen causes a significant downfield shift. |

| C3 | ~74.3 | Alcohol-bearing Carbon: Bonded to a hydroxyl group and two other carbons. The hydroxyl group's oxygen atom deshields this carbon. |

| C5 | ~59.6 | Primary Alcohol Carbon: Bonded to a hydroxyl group. Less substituted than C3 and C4, hence appearing more upfield. |

| C2 | ~38-42 (Predicted) | Methylene Carbon: As a standard sp³ hybridized carbon, it is the most shielded carbon in the ring structure. |

Note: The chemical shifts for C1, C3, C4, and C5 are based on data for 2-Deoxy-D-ribono-1,4-lactone from SpectraBase.[3] The shift for C2 is a prediction based on typical values for methylene carbons adjacent to a carbonyl group and a methine.

¹H NMR Spectroscopy

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |

| H3 | ~4.4 - 4.6 | Multiplet (m) | J(H3-H2a), J(H3-H2b), J(H3-H4) | Deshielded by the adjacent hydroxyl group and the lactone ring structure. |

| H4 | ~4.2 - 4.4 | Multiplet (m) | J(H4-H3), J(H4-H5a), J(H4-H5b) | Deshielded by the lactone oxygen and the C3 hydroxyl group. |

| H5a, H5b | ~3.6 - 3.8 | Multiplet (m) | J(H5a-H5b), J(H5a-H4), J(H5b-H4) | Protons on the primary alcohol. They are diastereotopic and will show complex splitting. |

| H2a, H2b | ~2.5 - 2.9 | Multiplet (m) | J(H2a-H2b), J(H2a-H3), J(H2b-H3) | Methylene protons adjacent to the carbonyl group. They are diastereotopic and will appear as a complex multiplet. |

| OH (C3, C5) | Variable | Broad Singlet (br s) | N/A | Chemical shift is dependent on solvent, concentration, and temperature. Protons are exchangeable. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl, carbonyl, and alkane moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Hydroxyl groups (-OH) |

| 3000 - 2850 | C-H stretch | Medium | sp³ C-H bonds |

| ~1770 | C=O stretch | Strong, Sharp | γ-Lactone carbonyl |

| 1300 - 1000 | C-O stretch | Strong | C-O bonds of alcohols and the lactone |

The most characteristic peak in the IR spectrum is the strong and sharp absorption around 1770 cm⁻¹, which is indicative of the carbonyl group within a five-membered (γ) lactone ring.[4] The broadness of the O-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

Molecular Formula: C₅H₈O₄ Exact Mass: 132.0423 Da[5]

Under Electrospray Ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 133.0496. Tandem mass spectrometry (MS/MS) of this ion would likely induce fragmentation. For five-membered lactones, the primary fragmentation pathways involve the neutral loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da).

Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound.

This proposed fragmentation is consistent with studies on similar lactone structures, where initial dehydration is a common event, followed by the loss of carbon monoxide from the ring structure.

Experimental Protocols

The following protocols are provided as a guide for researchers to obtain high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for observing most protons, but will cause exchange with the hydroxyl protons, making them invisible. DMSO-d₆ will allow for the observation of the hydroxyl protons.

-

Vortex the vial gently until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry Protocol (ESI-MS/MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

-

-

Instrument Setup (for a Q-TOF or Ion Trap Mass Spectrometer):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

-

-

MS Acquisition (Full Scan):

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da) to confirm the presence of the protonated molecular ion at m/z 133.05.

-

-

MS/MS Acquisition:

-

Select the [M+H]⁺ ion (m/z 133.05) as the precursor ion for fragmentation.

-

Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

-

Acquire the product ion spectrum to observe the fragment ions (e.g., at m/z 115.04 and 87.04).

-

-

Data Analysis:

-

Analyze the mass spectra to confirm the exact mass of the parent ion and identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed neutral losses.

-

Conclusion

The spectroscopic data presented in this guide provides a detailed and multi-faceted characterization of this compound. The ¹³C NMR confirms the five-carbon backbone, while the predicted ¹H NMR offers valuable insight into the proton environments. The IR spectrum clearly identifies the key lactone and hydroxyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides a logical fragmentation pattern. Together, these spectroscopic techniques provide a robust analytical framework for any researcher or professional working with this important chiral intermediate, ensuring its unambiguous identification and quality control in synthetic applications.

References

A-Scientist's-Guide-to-the-Nomenclature-of-Deoxysugars-and-Lactones

Abstract

The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring precision in research, development, and regulatory affairs. This guide provides an in-depth exploration of the systematic nomenclature of two critical classes of organic compounds: deoxysugars and lactones. Tailored for researchers, scientists, and drug development professionals, this document elucidates the International Union of Pure and Applied Chemistry (IUPAC) and Chemical Abstracts Service (CAS) naming conventions. It moves from foundational principles to the intricate challenges of naming complex natural products and therapeutic agents that contain both deoxysugar and lactone moieties. Through detailed explanations, worked examples, and visual diagrams, this guide serves as a comprehensive reference for navigating the complexities of chemical nomenclature in a scientific and regulatory context.

Part 1: The Imperative of Precision: Why Nomenclature Matters in Drug Development

In the landscape of drug discovery and development, a chemical name is more than a mere label; it is a universal descriptor that conveys the exact molecular architecture of a substance. The structural complexity of natural products and their synthetic derivatives, which often form the basis for new therapeutics, demands a rigorous and systematic approach to nomenclature.[1]

The Pillars of Scientific Integrity in Naming:

-

Structure-Activity Relationships (SAR): Minor structural modifications, such as the removal of a single hydroxyl group to create a deoxysugar or a change in the ring size of a lactone, can profoundly impact a molecule's biological activity. Precise nomenclature is essential for accurately documenting and communicating these changes, which is fundamental to understanding SAR.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require an unambiguous chemical identifier for all drug substances. Systematic names, alongside identifiers like the CAS Registry Number, form the legal and safety basis for a compound's identity.[2]

-

Intellectual Property: In patent law, the novelty and non-obviousness of a molecular entity must be described with absolute clarity. A systematic name provides a universally understood definition, crucial for protecting intellectual property.

This guide is structured to build from the fundamental rules for naming deoxysugars and lactones individually to the more complex task of naming molecules that integrate both functionalities.

Part 2: The Nomenclature of Deoxysugars

Deoxysugars are monosaccharides in which a hydroxyl group (-OH) has been replaced by a hydrogen atom (-H).[3][4] This seemingly simple modification is of immense biological significance. The most notable example is 2-deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA).[3][5][6]

Foundational Principles of Deoxysugar Nomenclature

The systematic naming of a deoxysugar follows a clear set of rules established by IUPAC.[7]

Core Protocol for Naming a Deoxysugar:

-

Identify the Parent Monosaccharide: Determine the name of the corresponding parent sugar that contains a hydroxyl group at the deoxygenated position.

-

Locate the Deoxy Position: Number the carbon chain of the parent sugar according to standard carbohydrate nomenclature rules. The anomeric carbon (part of a hemiacetal or hemiketal) is typically C1 (for aldoses) or C2 (for ketoses).

-

Apply the 'deoxy-' Prefix: Add the prefix "deoxy-" to the name of the parent monosaccharide.

-

Specify the Locant: Precede the "deoxy-" prefix with the number of the carbon atom from which the hydroxyl group has been removed.

-

Indicate Stereochemistry: Retain the stereochemical descriptors (e.g., D- or L-) from the parent sugar.

-

Handle Multiple Deoxy Groups: If more than one hydroxyl group is removed, use prefixes such as "dideoxy-", "trideoxy-", etc., with locants for each position (e.g., 2,6-dideoxy-).

Worked Examples and Common Trivial Names

While systematic names provide ultimate clarity, several deoxysugars are widely known by their trivial names. It is crucial for researchers to be familiar with both.[8]

| Trivial Name | Systematic IUPAC Name | Significance |

| 2-Deoxy-D-ribose | 2-Deoxy-D-erythro-pentose | The sugar component of DNA.[5][6][9][10] |

| L-Rhamnose | 6-Deoxy-L-mannose | A component of plant glycosides and bacterial cell walls.[11][12][13][14][15] |

| L-Fucose | 6-Deoxy-L-galactose | An essential component of N-linked glycans in mammals.[3] |

| Digitoxose | 2,6-Dideoxy-D-ribo-hexose | A component of cardiac glycosides like digitoxin. |

Part 3: The Nomenclature of Lactones

Lactones are cyclic esters formed from the intramolecular esterification of a hydroxycarboxylic acid.[16] They are prevalent in nature and are key structural motifs in many pharmaceuticals, including macrolide antibiotics.[17]

Classifying and Naming Lactones

Lactone nomenclature can follow several IUPAC-accepted methods.[18]

-

Based on the Parent Carboxylic Acid (Common Nomenclature):

-

The name is derived from the parent acyclic hydroxy acid.

-

The "-ic acid" suffix is replaced with "-olactone".[19]

-

A Greek letter (α, β, γ, δ, ε) indicates the ring size by specifying the carbon that bears the hydroxyl group which forms the ester linkage, relative to the carboxyl group.[16][20]

-

γ-lactone: 5-membered ring (formed from a 4-hydroxy acid).

-

δ-lactone: 6-membered ring (formed from a 5-hydroxy acid).

-

-

-

Using the "-olide" Suffix:

-

This method names the lactone by adding "-olide" to the name of the parent hydrocarbon with the same number of carbon atoms.[19] Locants are used to define the positions of the carbonyl and the ring oxygen.

-

This is particularly useful for more complex systems and is the basis for class names like "macrolide" and "cardenolide".[16]

-

-

Heterocyclic Nomenclature (Systematic):

-

Lactones can be named as heterocyclic ketones.[16] The ring is named as a heterocycle (e.g., "oxolane" for a 5-membered ring with one oxygen).

-

The carbonyl group is indicated by the suffix "-one" and a locant. The oxygen atom is numbered 1.

-

Example: γ-Butyrolactone is systematically named oxolan-2-one .[21][22][23]

-

| Ring Size | Common Name Example | Systematic Name (Heterocycle) | Parent Hydroxy Acid |

| 4-membered | β-Propiolactone | Oxetan-2-one | 3-Hydroxypropanoic acid |

| 5-membered | γ-Butyrolactone | Oxolan-2-one[21][22][23] | 4-Hydroxybutanoic acid |

| 6-membered | δ-Valerolactone | Oxan-2-one | 5-Hydroxypentanoic acid |

Part 4: Bridging the Moieties: Nomenclature of Complex Glycosides

Many of the most potent and structurally complex molecules in pharmacology are glycosides, where a sugar moiety (the glycone) is attached to a non-sugar component (the aglycone) via a glycosidic bond.[24] When the aglycone is a lactone and the glycone is a deoxysugar, a systematic approach is required to generate an unambiguous name.

Priority Rules and Naming Convention

In these complex structures, the aglycone (the lactone part) is generally considered the parent structure, and the deoxysugar is named as a substituent.

Experimental Protocol for Naming a Deoxysugar-Lactone Glycoside:

-

Identify the Aglycone: Determine the systematic or semi-systematic name of the lactone or macrolide core structure.

-

Identify the Glycone(s): For each sugar attached, determine its systematic name, including its deoxy nature and stereochemistry (e.g., 6-deoxy-L-mannose).

-

Name the Glycone as a Substituent: Convert the name of the sugar from "-ose" to "-osyl" (e.g., 6-deoxy-L-mannosyl).

-

Specify the Glycosidic Linkage:

-

Number the atoms of the aglycone and the glycone.

-

Identify the carbon of the aglycone to which the sugar is attached.

-

Identify the anomeric carbon of the sugar (usually C1).

-

Specify the stereochemistry of the glycosidic bond (α or β).

-

-

Assemble the Full Name: Combine the components in the order: [Sugar Substituent Name]-[Linkage Info]-[Aglycone Name]. If there are multiple sugar substituents, they are listed alphabetically.

Case Study: Macrolides and Cardiac Glycosides

Macrolide Antibiotics: Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached.[17] Erythromycin, clarithromycin, and azithromycin are prominent examples.[25][26][27][28] Their mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[25][27] The deoxysugar moieties are crucial for this binding and for the pharmacokinetic properties of the drug.

Cardiac Glycosides: These compounds, such as digoxin and digitoxin, are used to treat heart failure.[29][30] They consist of a steroid aglycone with a lactone ring and one or more attached deoxysugars.[31][32] The specific nature of these sugars significantly influences the compound's absorption, potency, and duration of action.

Conclusion

A mastery of systematic nomenclature is indispensable for the modern scientist. It ensures that the language of chemistry remains precise, universal, and reliable. By adhering to the principles laid out by IUPAC and understanding their application to complex molecules like deoxysugar-containing lactones, researchers can ensure the integrity of their data, the clarity of their communications, and the robustness of their regulatory submissions. This guide provides the foundational knowledge and logical frameworks necessary to confidently assign and interpret the names of these vital chemical entities.

References

- 1. Natural products as starting points for the synthesis of complex and diverse compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 3. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 4. Deoxy Sugars - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Deoxyribose - Wikipedia [en.wikipedia.org]

- 6. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. media.iupac.org [media.iupac.org]

- 8. 2-Carb-13 [iupac.qmul.ac.uk]

- 9. caymanchem.com [caymanchem.com]

- 10. 2-Deoxy-D-ribose | 533-67-5 [amp.chemicalbook.com]

- 11. Rhamnose - Wikipedia [en.wikipedia.org]

- 12. Rhamnose [chemeurope.com]

- 13. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Rhamnose [webbook.nist.gov]

- 15. Rhamnose [webbook.nist.gov]

- 16. Lactone - Wikipedia [en.wikipedia.org]

- 17. Nomenclature for Macrolide and Macrolide-Lincosamide-Streptogramin B Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. acdlabs.com [acdlabs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. alignchemical.com [alignchemical.com]

- 22. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Butyrolactone [webbook.nist.gov]

- 24. Glycoside - Wikipedia [en.wikipedia.org]

- 25. Macrolides Mnemonic for USMLE [pixorize.com]

- 26. Macrolides: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 27. Macrolides - Antibiotics - Pharmacological Nursing - Picmonic for Nursing RN [picmonic.com]

- 28. drugs.com [drugs.com]

- 29. my.clevelandclinic.org [my.clevelandclinic.org]

- 30. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 31. Cardiac Glycosides - MeSH - NCBI [ncbi.nlm.nih.gov]

- 32. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between D- and L-Isomers of 2-Deoxy-ribono-1,4-lactone

This guide provides a comprehensive technical overview of the stereoisomers of 2-deoxy-ribono-1,4-lactone, detailing the fundamental distinctions between the D- and L-forms. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical, physical, and biological properties of these chiral molecules.

Introduction to Chirality and 2-Deoxy-ribono-1,4-lactone

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images, much like a pair of hands.[1][2] These mirror-image isomers are known as enantiomers.[1] Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behaviors when interacting with other chiral entities, a critical consideration in biological systems where enzymes, receptors, and other biomolecules are inherently chiral.[1][3]

2-Deoxy-ribono-1,4-lactone is a gamma-lactone, a five-membered cyclic ester, derived from 2-deoxyribose, a key component of DNA.[4][5][6][7] The "2-deoxy" designation indicates the absence of a hydroxyl group at the C2 position of the ribose sugar. The presence of stereocenters in its structure gives rise to two enantiomeric forms: D-2-deoxy-ribono-1,4-lactone and L-2-deoxy-ribono-1,4-lactone.

Diagram: Stereochemical Relationship of 2-Deoxy-ribono-1,4-lactone Isomers

Caption: Enantiomers of 2-deoxy-ribono-1,4-lactone as non-superimposable mirror images.

Physicochemical Properties: A Comparative Analysis

While enantiomers have identical intrinsic physical properties, their interaction with plane-polarized light is a defining characteristic. This phenomenon, known as optical activity, is measured using a polarimeter.[2][8][9] One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[8] It is crucial to note that the D/L designation is based on the configuration relative to glyceraldehyde and does not directly correlate with the direction of optical rotation (+/-).[8]

Table 1: Physicochemical Properties of D- and L-2-Deoxy-ribono-1,4-lactone

| Property | D-2-deoxy-ribono-1,4-lactone | L-2-deoxy-ribono-1,4-lactone |

| Molecular Formula | C5H8O4[4][10][11][12][13] | C5H8O4[5] |

| Molecular Weight | 132.11 g/mol [4][5][10][11][12] | 132.11 g/mol [5] |

| CAS Number | 34371-14-7[4][10][11][12][13] | 38996-14-4[6] |

| Appearance | White powder[12] | Not specified |

| Optical Rotation | Sign and magnitude are specific | Equal magnitude, opposite sign to D-isomer |

| Topological Polar Surface Area | 66.8 Ų[4][5] | 66.8 Ų[5] |

| Hydrogen Bond Donor Count | 2[4][5] | 2[5] |

| Hydrogen Bond Acceptor Count | 4[4][5] | 4[5] |

Synthesis and Chiral Separation

The synthesis of 2-deoxy-ribono-1,4-lactone often starts from readily available chiral precursors like 2-deoxy-D-ribose.[4] A common synthetic route involves the oxidation of the starting sugar. For instance, a solution of 2-deoxy-D-ribose in water can be treated with bromine to yield the lactone.[4] Other methods, such as Baeyer-Villiger oxidation of precursors derived from biomass, have also been explored.[14] A sustainable approach for synthesizing 2-deoxy lactones involves a regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones.[7][15]

Since chemical synthesis from achiral starting materials typically produces a racemic mixture (an equal mixture of both enantiomers), the separation of D- and L-isomers is a critical step for their individual study and application.[16] This process is known as chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[17][18]

Experimental Protocol: Chiral HPLC Separation

The rationale behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase.[3][17] The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and thus, separation.[3]

Diagram: Chiral HPLC Separation Workflow

Caption: A typical workflow for the separation of enantiomers using chiral HPLC.

Step-by-Step Methodology:

-

Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating a wide range of chiral compounds.[18]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation (resolution) and reasonable analysis time.

-

Sample Preparation: Dissolve the racemic mixture of 2-deoxy-ribono-1,4-lactone in the mobile phase at a known concentration.

-

Instrumentation Setup:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Set the detector wavelength (if using a UV detector) to an appropriate value for the lactone.

-

-

Injection and Data Acquisition: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different times, appearing as two separate peaks.

-

Analysis: The peak areas in the chromatogram can be used to determine the enantiomeric excess (ee) or optical purity of a sample.

Spectroscopic and Analytical Differentiation

Beyond polarimetry, other analytical techniques can be used to characterize and differentiate the isomers, although standard methods like NMR and mass spectrometry will not distinguish between enantiomers unless a chiral auxiliary is used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the 1H and 13C NMR spectra of D- and L-2-deoxy-ribono-1,4-lactone are identical. However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, separate signals for each enantiomer can be observed due to the formation of diastereomeric complexes.

-

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms can be elucidated, unequivocally identifying the isomer as D or L.[19]

Biological Activity and Applications

The distinct three-dimensional structures of D- and L-isomers lead to different interactions with biological systems, resulting in varied biological activities and applications. This is a cornerstone of pharmacology and drug development.

-

D-2-deoxy-ribono-1,4-lactone: This isomer is a known metabolite and has been investigated as a pharmaceutical intermediate, particularly in the context of antineoplastics.[4] It serves as a valuable chiral building block in the synthesis of various biologically active molecules.[20] For example, it is a key precursor in the synthesis of certain nucleoside analogues used in antiviral and anticancer therapies. 2-deoxy sugars, in general, are integral components of many natural products with significant biological activity, such as antibiotics.[7][15] Incorporating 2-deoxy sugars into drug molecules can also improve their pharmacokinetic properties by increasing membrane permeability.[7][15]

-

L-2-deoxy-ribono-1,4-lactone: Information on the specific biological activity of the L-isomer is less prevalent in publicly available literature. However, as the enantiomer of the D-form, it would be expected to interact differently with chiral biological targets. In drug development, it is crucial to evaluate both enantiomers, as one may be active while the other is inactive or even responsible for adverse effects.[3] The L-isomer has been identified in some natural products, such as in certain herbs and spices.[6]

Lactones, in general, exhibit a wide range of interesting biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[21][22]

Conclusion

The D- and L-isomers of 2-deoxy-ribono-1,4-lactone, while chemically identical in an achiral context, are distinct entities with unique properties and biological implications. Their primary difference lies in their stereochemistry, which manifests as opposite optical rotations and differential interactions with other chiral molecules. Understanding these differences is paramount for their application in research and drug development, where stereospecificity is often the key to efficacy and safety. The ability to synthesize and separate these isomers using techniques like chiral chromatography is a critical enabling technology in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. echemi.com [echemi.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 2-Deoxy-L-ribono-1,4-lactone (FDB012177) - FooDB [foodb.ca]

- 7. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 34371-14-7 2-Deoxy-D-ribonic acid-1,4-lactone AKSci 2070AL [aksci.com]

- 11. scbt.com [scbt.com]

- 12. glycodepot.com [glycodepot.com]

- 13. 2-Deoxy-D-ribono-1,4-lactone - CAS - 34371-14-7 | Axios Research [axios-research.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. [Chiral separation of four β-blocker enantiomers using high performance liquid chromatography-tandem mass spectrometry based on amylase derivative chiral stationary phases and investigation on their separation mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

The Strategic Application of 2-Deoxy-l-ribono-1,4-lactone in Modern Asymmetric Synthesis

Foreword: The Enduring Quest for Chirality

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental pillar of efficacy and safety. Chiral building blocks, or synthons, are the artisan's tools in this endeavor, allowing for the efficient and predictable construction of enantiomerically pure targets. Among these, carbohydrate-derived synthons have long been prized for their inherent chirality and dense functionality. This guide focuses on a particularly valuable, yet perhaps under-celebrated, member of this family: 2-Deoxy-l-ribono-1,4-lactone . While its D-enantiomer is a cornerstone of our genetic material, the L-form provides access to the unnatural enantiomers of nucleosides and other bioactive molecules, a critical strategy in the development of antiviral and anticancer therapies. This document serves as a technical deep-dive into the synthesis and strategic application of this versatile chiral building block for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Understanding this compound

This compound is a five-membered lactone (a gamma-lactone) derived from 2-deoxy-l-ribose.[1] Its structure is characterized by a constrained furanose ring system with defined stereocenters at C3 and C4, making it an excellent scaffold for transferring this chirality into target molecules. The absence of the C2 hydroxyl group, compared to its parent ribonolactone, imparts unique reactivity and conformational properties that can be exploited in synthesis.

| Property | Value |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| IUPAC Name | (4S,5S)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one |

| CAS Number | 38996-14-4 |

The true value of this lactone lies in its dual nature: the lactone functionality is a reactive handle for nucleophilic attack and ring-opening, while the hydroxyl groups at C3 and C5 offer sites for further functionalization and extension of the carbon skeleton.

Accessing the Chiral Pool: Synthetic Routes to this compound

The utility of a chiral building block is intrinsically linked to its accessibility. Fortunately, several synthetic routes to this compound have been developed, starting from readily available carbohydrates. The choice of route often depends on the desired scale, available starting materials, and the specific stereochemical outcomes required.

From L-Arabinose: A Radical Rearrangement Approach

A highly efficient synthesis of 2-deoxy-L-ribose derivatives, which can be readily oxidized to the target lactone, commences from the inexpensive starting material, L-arabinose.[2] This pathway is a testament to the power of radical chemistry in achieving complex stereochemical transformations.

The key step in this synthesis is a radical rearrangement of a cyclic monothio ortho ester.[2] This approach elegantly inverts the stereochemistry at C2 and removes the hydroxyl group in a single, high-yielding step.

Caption: Synthetic workflow from L-Arabinose.

Experimental Protocol: Synthesis of 2-Deoxy-L-ribose Triester from L-Arabinose derivative (Conceptual)

This protocol is adapted from the principles described by Jung et al. for the synthesis of 2-deoxy-L-ribose derivatives.[2]

-

Protection of L-Arabinose: Convert L-arabinose to its methyl furanoside and subsequently protect the hydroxyl groups as benzoate esters.

-

Formation of the Cyclic Monothio Ortho Ester: Treat the per-benzoylated methyl L-arabinofuranoside with an appropriate thiol and a Lewis acid to form the cyclic monothio ortho ester.

-

Radical Rearrangement: In a solution of the ortho ester in a suitable solvent (e.g., benzene or toluene), add a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride. Heat the reaction mixture to initiate the radical cascade.

-

Work-up and Purification: After the reaction is complete, quench the reaction and purify the resulting 2-deoxy-L-ribose triester by column chromatography.